2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol
Description
Contextualization within the Field of Imidazole (B134444) and Biimidazole Chemistry
Imidazole, a five-membered heterocyclic aromatic compound with two nitrogen atoms, and its dimeric counterpart, biimidazole, are fundamental building blocks in the vast landscape of heterocyclic chemistry. These moieties are integral to numerous biologically significant molecules and have become indispensable ligands in coordination chemistry. 2,2'-biimidazole (B1206591) (H₂biim), in particular, is a well-established ligand capable of coordinating with metal ions in various modes. researchgate.net It can act as a neutral, monoanionic, or dianionic ligand, offering remarkable versatility in the construction of polynuclear and mixed-valence metal complexes. researchgate.net The introduction of functional groups onto the biimidazole scaffold, such as in 2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol , represents a strategic approach to modulate the electronic and steric properties of the resulting ligands, thereby influencing the characteristics of their metal complexes.
The synthesis of biimidazole derivatives often starts from fundamental precursors. For instance, 2,2'-biimidazole can be synthesized from the reaction of glyoxal (B1671930) with ammonia. Further functionalization, such as the introduction of an ethanol (B145695) group, can be achieved through various synthetic routes, including the reaction of 2,2'-biimidazole with 2-chloroethanol (B45725). guidechem.com This targeted modification allows for the fine-tuning of ligand properties for specific applications in academic research.
Significance of the Ethanol Moiety in Biimidazole Derivatives
The incorporation of an ethanol moiety onto the biimidazole framework in This compound is a critical design feature that imparts several advantageous properties for academic research. The hydroxyl group of the ethanol substituent introduces a potential secondary coordination site, allowing the ligand to act as a bridging or chelating agent in more complex coordination architectures. This additional donor atom can influence the geometry and nuclearity of the resulting metal complexes.
Furthermore, the ethanol group enhances the solubility of the ligand and its corresponding metal complexes in polar solvents, including ethanol and water, which is a significant practical advantage for synthesis, characterization, and certain applications. acs.org The hydroxyl group also provides a reactive handle for further post-synthetic modifications, enabling the grafting of the biimidazole unit onto other molecules or surfaces. This functionality is crucial for the development of new materials with tailored properties.
Scope of Academic Research Focus on this compound
The primary focus of academic research on This compound lies in its role as a versatile ligand for the construction of coordination compounds, including discrete metal complexes and coordination polymers. Researchers have explored its ability to form complexes with a wide range of transition metals, lanthanides, and main group elements.
A significant area of investigation involves the photophysical properties of metal complexes derived from this ligand. The biimidazole core, in conjunction with a coordinated metal center, can give rise to luminescent materials. The nature of the metal ion and the coordination environment, influenced by the ethanol moiety, can tune the emission color and efficiency of these complexes, making them promising candidates for applications in sensing and bioimaging. nih.govbohrium.com
Moreover, the catalytic potential of metal complexes incorporating This compound and its derivatives is an emerging area of interest. The biimidazole framework can stabilize metal centers in various oxidation states, which is a key requirement for many catalytic cycles. While direct catalytic studies on the title compound are limited, research on related biimidazole-based catalysts suggests potential applications in various organic transformations. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₄O | guidechem.com |
| Molecular Weight | 178.19 g/mol | guidechem.com |
| Synonyms | [2,2'-Bi-1H-imidazole]-1-ethanol; 1-hydroxyethyl-2,2'-biimidazole; 2-([1H,1'H-[2,2'-Biimidazole]]-1-yl)ethan-1-ol | guidechem.com |
| CAS Number | 37570-91-5 | guidechem.com |
Structure
3D Structure
Properties
CAS No. |
37570-91-5 |
|---|---|
Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-[2-(1H-imidazol-2-yl)imidazol-1-yl]ethanol |
InChI |
InChI=1S/C8H10N4O/c13-6-5-12-4-3-11-8(12)7-9-1-2-10-7/h1-4,13H,5-6H2,(H,9,10) |
InChI Key |
BRUYPAAHVZEIKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C2=NC=CN2CCO |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations
Synthetic Pathways to 2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol
The synthesis of the title compound, also known as 1-hydroxyethyl-2,2'-biimidazole, can be achieved through straightforward and more complex routes, depending on the desired purity, scale, and available starting materials.
The most direct route to this compound involves the N-alkylation of the parent 2,2'-biimidazole (B1206591) heterocycle. A documented method involves the reaction of 2,2'-biimidazole with 2-chloroethanol (B45725) in a basic medium. mst.edu The reaction is typically carried out in ethanol (B145695) with sodium hydroxide, where the base deprotonates one of the imidazole (B134444) nitrogens, creating a nucleophilic anion that subsequently attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride and forming the desired N-C bond. mst.edu
Table 1: Direct Synthesis of this compound
| Reactants | Reagents & Conditions | Product | Reference |
| 2,2'-Biimidazole, 2-Chloroethanol | NaOH, Absolute EtOH, 333 K | This compound | mst.edu |
While direct alkylation is efficient, multistep syntheses offer greater control for constructing more complex or substituted biimidazole systems. A general strategy for creating N,N'-disubstituted 2,2'-biimidazoles involves the cyclization of bisamidines, which can be adapted for the synthesis of asymmetrically substituted derivatives. thieme-connect.de This approach starts with the reaction of a bisimidoyl chloride derived from oxalic acid with an appropriate amine, in this case, (2,2-dimethoxyethyl)amine, to form a bisamidine intermediate. thieme-connect.de Subsequent cyclization of this intermediate, for instance by heating in formic acid, leads to the formation of the 2,2'-biimidazole core. thieme-connect.de While this specific example leads to N,N'-diaryl derivatives, the principle can be extended to synthesize the title compound by using the appropriate starting materials and protecting group strategies.
Table 2: General Multistep Synthesis of N,N'-Disubstituted 2,2'-Biimidazoles
| Step | Reactants | Reagents & Conditions | Intermediate/Product | Reference |
| 1 | Bisimidoyl chloride, (2,2-Dimethoxyethyl)amine | - | Bisamidine | thieme-connect.de |
| 2 | Bisamidine | Formic acid, reflux | N,N'-Disubstituted 2,2'-biimidazole | thieme-connect.de |
Functionalization and Derivatization Strategies for Biimidazole Skeletons
The chemical versatility of this compound stems from the reactivity of both the biimidazole core and the ethanol side chain, allowing for a wide range of structural modifications.
The remaining unsubstituted nitrogen atom on the second imidazole ring of this compound is available for further substitution reactions. N-alkylation is a common strategy to introduce additional functional groups. nih.gov This can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. The choice of base and solvent system can be critical for achieving high yields and preventing side reactions. For instance, reactions can be performed in aqueous media using surfactants like sodium dodecyl sulfate (B86663) (SDS) to enhance the solubility of organic substrates. lookchem.com
Table 3: Representative N-Alkylation Reactions of Imidazoles
| Imidazole Derivative | Alkylating Agent | Reagents & Conditions | Product Type | Reference |
| Imidazole/Benzimidazole (B57391) | Alkyl halides | NaOH, Water, SDS | N-1 Alkylated imidazole/benzimidazole | lookchem.com |
| Imidazole | Morita–Baylis–Hillman alcohols | Toluene, reflux | N-Substituted imidazole | beilstein-journals.org |
The primary alcohol group on the ethanol side chain of this compound is a key site for derivatization. Standard alcohol reactions can be employed to modify this group. For example, oxidation can convert the alcohol to an aldehyde or a carboxylic acid, providing a handle for further conjugation or reaction. researchgate.net Esterification or etherification reactions can also be used to introduce a variety of functional moieties, thereby tuning the solubility and electronic properties of the molecule. The development of methods for the vicinal, double C-H functionalization of alcohols offers a modern approach to introduce further complexity, such as amino and iodo groups, onto the side chain. nih.govsci-hub.se
Achieving regioselectivity in the synthesis of substituted biimidazole derivatives is crucial for controlling their properties and functions. When starting with an unsymmetrical precursor, the site of the initial N-alkylation can be directed by the electronic and steric properties of the substituents on the imidazole rings. In the context of further functionalizing this compound, the second N-alkylation will occur on the unsubstituted imidazole ring. For the synthesis of derivatives with substituents on the carbon atoms of the biimidazole core, strategies often involve starting with pre-functionalized imidazole precursors that are then coupled to form the biimidazole skeleton. Condition-driven regioselectivity has been observed in the synthesis of related heterocyclic systems, where changing reaction conditions such as the solvent or the use of light can favor the formation of one regioisomer over another. nih.gov
Iii. Coordination Chemistry and Metal Complexation
Ligand Design Principles for 2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol
The design of this compound as a ligand is predicated on the well-established and multifaceted coordination behavior of the 2,2'-biimidazole (B1206591) scaffold, enhanced by the introduction of a hydroxyl-functionalized alkyl chain. This design allows for a combination of strong chelation, potential for higher denticity, and the ability to form extended hydrogen-bonded networks.
The 2,2'-biimidazole (H₂biim) portion of the molecule is a renowned and versatile chelating ligand in coordination chemistry. acs.orgnih.gov It can coordinate to a single metal center through the two imine nitrogen atoms, forming a stable five-membered chelate ring. acs.org This bidentate chelating mode is common for transition metal complexes, often resulting in pseudo-octahedral geometries when three ligands coordinate to a metal ion, as seen in [Cr(H₂biim)₃]³⁺, or square-planar geometries with two ligands, as in [Cu(4,4′-H₂Bim)₂]²⁺. acs.orgnih.govrsc.org
Beyond its neutral bidentate form, the biimidazole moiety can undergo deprotonation to form the monoanionic (Hbiim⁻) and dianionic (biim²⁻) species. This pH-tunable behavior dramatically expands its coordination capabilities. nih.govrsc.org These deprotonated forms are excellent bridging ligands, capable of linking multiple metal centers to construct polynuclear complexes and extended supramolecular architectures. nih.govpsu.edu The Hbiim⁻ anion can act as a bridge between two metal ions, while the biim²⁻ dianion, with its four available nitrogen donors, can bridge multiple metal centers, facilitating the formation of di- and polynuclear complexes. nih.govpsu.edu
Table 1: Coordination Modes of the 2,2'-Biimidazole Moiety
| Form | Protonation State | Typical Coordination Mode | Description |
| H₂biim | Neutral | Bidentate Chelating | Forms a stable 5-membered ring with a single metal ion via two nitrogen atoms. nih.gov |
| Hbiim⁻ | Monoanionic | Bridging | Links two metal centers, facilitating the formation of dinuclear complexes. nih.gov |
| biim²⁻ | Dianionic | Bridging | Can bridge two or more metal centers, leading to polynuclear assemblies and mixed-valence compounds. psu.edu |
The N-substituted ethanol (B145695) group introduces additional functionality to the biimidazole ligand, influencing its coordination behavior in several key ways.
Potential for Tridentate Coordination: The oxygen atom of the hydroxyl group can act as a third donor site, allowing the ligand to potentially bind in a tridentate N,N',O fashion. The coordination of alcohol groups to metal ions is a known phenomenon, though they are generally considered weak ligands. researchgate.netnih.gov In some cases, the binding of an alcohol's hydroxyl group is stabilized by the presence of a metal cation. nih.gov This potential for tridentate chelation can lead to more stable complexes and influence the resulting geometry around the metal center.
Hydrogen Bonding and Supramolecular Assembly: The hydroxyl group is a potent hydrogen bond donor and acceptor. This functionality is crucial for directing the self-assembly of metal complexes into higher-order supramolecular structures. acs.orgnih.gov The O-H group can form strong hydrogen bonds with counter-anions, solvent molecules, or adjacent complex units, playing a vital role in the formation and stabilization of one-, two-, or three-dimensional networks. acs.org
Modulation of Solubility and Steric Properties: The ethanol arm can modify the steric profile of the ligand compared to unsubstituted 2,2'-biimidazole, influencing the packing of complexes in the solid state. Furthermore, the polar hydroxyl group can enhance the solubility of the resulting metal complexes in protic solvents like ethanol and water, which is a key consideration during synthesis and purification. thestudentroom.co.uk
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a polar solvent. Ethanol is often used as a solvent or co-solvent in these preparations. researchgate.netekb.eg Characterization of the resulting complexes relies on a suite of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) and UV-Vis spectroscopy, elemental analysis, and mass spectrometry. researchgate.netmdpi.com
While specific studies on this compound are not extensively detailed in the literature, the chemistry of related biimidazole ligands provides a strong basis for predicting their behavior. Transition metals such as ruthenium, chromium, copper, cobalt, nickel, and zinc readily form complexes with biimidazole-type ligands. nih.govacs.orgnih.gov The synthesis often involves refluxing the ligand and a metal chloride or nitrate (B79036) salt in an ethanol solution. researchgate.net The resulting complexes can feature the metal in various coordination environments, from octahedral to square planar, depending on the metal ion and stoichiometry. acs.orgacs.org For instance, ruthenium(II) forms well-studied polypyridyl complexes containing a biimidazole ligand, such as [Ru(bpy)₂(bim)]²⁺, which have been explored for sensing applications. acs.org
Table 2: Representative Transition Metal Complexes with Biimidazole-Type Ligands
| Complex | Metal Ion | Ancillary Ligands | Key Structural Feature |
| trans-[Ni(H₂biim)₂(H₂O)₂]Cl₂ | Ni(II) | Water | Octahedral geometry with two chelating H₂biim ligands. acs.org |
| Cr(H₂biim)₃₃ | Cr(III) | None | Homoleptic complex with a pseudo-octahedral [CrN₆] core. nih.govrsc.org |
| [Cu(4,4′-H₂Bim)₂]Cl₂ | Cu(II) | None | Distorted square-planar coordination geometry. acs.org |
| [Ru(bpy)₂(H₂biim)]²⁺ | Ru(II) | 2,2'-bipyridine (bpy) | Heteroleptic complex with one bidentate biimidazole ligand. psu.edu |
| [Zn(H₂biim)₂Cl]Cl | Zn(II) | Chloride | Four-coordinate zinc center. acs.org |
The coordination chemistry of lanthanide ions with N-donor ligands, including imidazole (B134444) derivatives, is an active area of research, particularly for the development of luminescent materials. mdpi.commdpi.com The synthesis of lanthanide complexes with ligands like this compound typically involves solvothermal methods, reacting the ligand with lanthanide(III) nitrate or chloride salts in a mixture of solvents such as ethanol and water. mdpi.comresearchgate.net Lanthanide ions are hard acids and favor coordination with oxygen donor atoms, making the hydroxyl group of the ethanol substituent a potentially important binding site in addition to the nitrogen atoms. The resulting complexes often exhibit high coordination numbers (commonly 8 or 9), with ligands, counter-ions (e.g., nitrate), and solvent molecules all occupying the coordination sphere. mdpi.comnih.gov
Table 3: Representative Lanthanide Complexes with Imidazole-Containing Ligands
| Complex Formula | Lanthanide Ion(s) | Ligand | Key Feature |
| [Ln(HL)₂(NO₃)₃] | La, Ce, Nd, Eu, Gd, Dy, Ho | 4′-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid (HL) | Mononuclear complexes with bidentate ligands. mdpi.com |
| [Ln₂(L)₃(NO₃)₃] | Sm, Eu, Tb, Dy, Ho, Er, Tm, Yb | 2-((2-(benzoxazol-2-yl)-2-methylhydrazono)methyl)phenol (HL) | Homodinuclear complexes with bridging oxygen atoms. mdpi.com |
| [LnL₃(H₂O)₂] | Eu, Gd, Tb | 4,4-difluoro-1-(1,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione (HL) | Mononuclear complexes with an eight-coordinate square antiprism geometry. nih.gov |
A defining feature of the coordination chemistry of biimidazole-based ligands is their capacity to form extended, ordered supramolecular architectures. acs.orgresearchgate.net These assemblies are stabilized by a combination of coordination bonds, hydrogen bonding, and π-π stacking interactions. nih.gov
The N-H groups of the biimidazole rings are excellent hydrogen bond donors, readily interacting with anions or solvent molecules to link individual complex units into multidimensional networks. acs.orgresearchgate.net The introduction of the ethanol group on this compound provides an additional, powerful O-H hydrogen bond donor site, further enhancing the potential for creating robust and intricate supramolecular frameworks. These hydrogen bonds can connect discrete (0D) complexes into 1D chains, 2D sheets, or complex 3D structures. acs.org
Furthermore, the deprotonated biim²⁻ form of the ligand serves as a rigid bridging unit, enforcing specific distances and orientations between metal centers. This "complex-as-ligand" or "metal-as-ligand" approach allows for the rational design of polynuclear clusters and coordination polymers with predictable topologies and potentially novel magnetic or electronic properties. psu.edu The interplay of chelation, ligand bridging, and extensive hydrogen bonding makes this compound a promising building block for the construction of functional supramolecular materials.
Iv. Catalytic Applications and Mechanistic Insights
Specific Catalytic Reactions Investigated
Hydrogenation and Dehydrogenation Processes
Transfer hydrogenation is a crucial technique for the synthesis of fine chemicals and pharmaceuticals, offering a safer and more operationally convenient alternative to traditional hydrogenation using molecular hydrogen. mdpi.com These reactions are commonly used for the reduction of ketones, imines, and nitro compounds. mdpi.com Catalysts for these processes often involve transition metals. However, specific studies detailing the application of 2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol as a catalyst or ligand in hydrogenation or dehydrogenation reactions are not prominently featured in available research. While related benzimidazole (B57391) compounds have been used in creating heterogeneous catalysts for transfer hydrogenation, direct data on the catalytic activity of this compound in these processes, including substrate scope, reaction conditions, and catalyst efficiency, is not available.
Oxidation Reactions
Alcohol oxidation is a fundamental organic reaction that converts alcohols into aldehydes, ketones, or carboxylic acids using various oxidizing agents. wikipedia.orglibretexts.org The specific role of this compound in catalyzing oxidation reactions is not documented in the available scientific literature. Research on ethanol (B145695) oxidation often focuses on electrocatalysis for applications like fuel cells, employing platinum- or palladium-based catalysts. mdpi.com There is no indication from the searched literature that this compound has been investigated as a catalyst for such reactions.
Carbon-Carbon and Carbon-Heteroatom Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. beilstein-journals.orgacgpubs.org These reactions, such as Suzuki, Heck, and Negishi couplings, are fundamental in organic synthesis. The "borrowing hydrogen" or "hydrogen auto-transfer" methodology has also emerged as a sustainable strategy for C-C and C-N bond formation using alcohols. beilstein-journals.org
While ligands containing imidazole (B134444) or benzimidazole moieties are utilized in some coupling reactions, specific research detailing the use of this compound as a ligand or catalyst in C-C or C-heteroatom coupling reactions, including data on yields, substrate scope, and catalyst performance, could not be located.
Reaction Mechanism Elucidation in Catalysis
The elucidation of reaction mechanisms is critical for understanding and optimizing catalytic processes. This often involves a combination of kinetic studies and techniques like isotopic labeling.
Kinetic Analysis and Rate Determining Steps
Kinetic analysis is a powerful tool for determining the mechanism of a catalytic reaction, including identifying the rate-determining step and the order of the reaction with respect to each component. nih.govchemrxiv.orgresearchgate.net This information is vital for understanding catalyst behavior and improving reaction efficiency. nih.gov Despite the importance of such studies, no specific kinetic analyses or investigations into the rate-determining steps for any catalytic reaction involving this compound have been reported in the surveyed literature.
Isotopic Labelling Studies
Isotopic labeling is a technique used to trace the pathway of atoms through a chemical reaction or metabolic pathway. wikipedia.org By replacing an atom with its isotope, researchers can track its position in the reaction products, providing invaluable insight into the reaction mechanism. wikipedia.orgmerckmillipore.com This method is widely applied in various fields of chemistry and biology. wikipedia.orgnih.gov However, there are no available studies that employ isotopic labelling to elucidate the mechanistic details of any catalytic process involving this compound.
V. Advanced Spectroscopic Analysis and Characterization Methodologies
Vibrational Spectroscopy (IR, Raman) for Structural Elucidation
No experimental or theoretical Infrared (IR) or Raman spectroscopy data for 2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol has been found in the surveyed literature. This data is crucial for identifying functional groups and elucidating the vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
Detailed NMR studies are essential for confirming the precise molecular structure of a compound by mapping the chemical environments of its nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR)
Specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons in this compound, are not available.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
No ¹³C NMR spectra, which would provide information on the different carbon environments within the molecule, have been published for this specific compound.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)
¹⁵N NMR data is particularly valuable for nitrogen-rich heterocyclic compounds like biimidazoles. However, no such studies or spectral assignments for this compound were located.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
While the molecular weight can be calculated from the chemical formula (C₈H₁₀N₄O), no experimental mass spectrometry data is available. This prevents the analysis of its molecular ion peak and the characteristic fragmentation pattern that would result from ionization, which is key to confirming its structure and understanding its stability.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Information regarding the electronic transitions of this compound, which are analyzed by UV-Visible absorption and fluorescence spectroscopy, is absent from the literature. This includes data on its maximum absorption wavelengths (λmax) and its potential emissive properties. While studies on other biimidazole derivatives show fluorescent properties, this cannot be directly attributed to the target compound without specific experimental evidence. nih.gov
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is an indispensable tool for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal, detailed information about the arrangement of atoms, bond lengths, and bond angles can be obtained.
In a related substituted benzimidazole (B57391) compound, 2-[2-(Methylsulfanyl)benzimidazol-1-yl]ethanol, the ethanol (B145695) substituent plays a crucial role in the supramolecular assembly. nih.gov The hydroxyl group actively participates in hydrogen bonding, forming centrosymmetric tetramers through O—H···N interactions. nih.gov This highlights the potential of the ethanol group in this compound to direct crystal packing through similar hydrogen bond formation.
A representative table of crystallographic data for a related benzimidazole compound is provided below to illustrate the type of information obtained from an SCXRD analysis.
Interactive Table: Crystallographic Data for 2-[2-(Methylsulfanyl)benzimidazol-1-yl]ethanol nih.gov
| Parameter | Value |
| Chemical Formula | C₁₀H₁₂N₂OS |
| Molecular Weight ( g/mol ) | 208.28 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.3235 (2) |
| b (Å) | 9.7659 (2) |
| c (Å) | 11.4588 (3) |
| α (°) | 78.0849 (9) |
| β (°) | 88.9066 (8) |
| γ (°) | 88.1399 (9) |
| Volume (ų) | 1020.25 (4) |
| Z (molecules per cell) | 4 |
| Temperature (K) | 223 |
| Radiation Type | Mo Kα |
| µ (mm⁻¹) | 0.29 |
This data is for a related compound and serves as an example of typical crystallographic parameters.
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying the crystalline phase of a material by comparing its diffraction pattern to a database of known patterns. For novel compounds like this compound and its derivatives, PXRD is essential for confirming the phase purity of a synthesized batch. researchgate.net
In the context of coordination polymers involving biimidazole-like ligands, PXRD patterns are routinely used to confirm that the bulk synthesized material corresponds to the structure determined by single-crystal X-ray diffraction. researchgate.netbohrium.com The experimental PXRD pattern of a bulk sample should match the theoretical pattern generated from the SCXRD data for a phase-pure material. Any significant discrepancies may indicate the presence of impurities or a different polymorphic form. The sharpness and intensity of the diffraction peaks also provide information about the crystallinity of the sample.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques are vital for understanding the redox properties of a molecule, that is, its ability to donate or accept electrons. Cyclic voltammetry (CV) is a widely used electrochemical method to study the redox behavior of compounds in solution.
For molecules containing the 2,2'-biimidazole (B1206591) moiety, CV can reveal the potentials at which oxidation and reduction events occur. The 2,2'-biimidazole core itself is redox-active. Studies on related imidazole (B134444) and benzimidazole derivatives show that these compounds undergo oxidation processes, and their redox potentials are sensitive to the nature and position of substituents. espublisher.comresearchgate.net
In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting plot of current versus potential (a voltammogram) provides information on the redox processes. For a reversible one-electron process, the separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔEₚ) is theoretically 59 mV at room temperature, and the ratio of the peak currents (iₚₐ/iₚ,c) is close to unity.
An illustrative data table summarizing cyclic voltammetry parameters for a related viologen-macrocycle complex is presented below.
Interactive Table: Representative Cyclic Voltammetry Data for a Viologen Complex yu.edu.jo
| Redox Couple | Eₚ,ₐ (mV) | Eₚ,c (mV) | E₁/₂ (mV) | ΔEₚ (mV) |
| First Reduction | -411.7 | -334.2 | -372.95 | 77.5 |
| Second Reduction | -812.2 | -744.7 | -778.45 | 67.5 |
This data is for a representative redox-active system and illustrates typical parameters obtained from a cyclic voltammetry experiment.
By applying cyclic voltammetry to this compound, one could determine its oxidation and reduction potentials, assess the reversibility of its electron transfer processes, and understand how the ethanol substituent influences its electronic properties compared to the parent 2,2'-biimidazole.
Vi. Advanced Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for elucidating the intricate relationship between the structure and electronic properties of molecules like 2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol. These theoretical approaches allow for a detailed exploration of molecular geometries, electronic state energies, and spectroscopic properties that are often challenging to probe experimentally.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely employed computational method for determining the ground-state electronic structure of many-body systems. For this compound, DFT calculations are crucial for optimizing the molecular geometry and understanding its fundamental vibrational modes.
Theoretical geometry optimization of the parent 2,2'-biimidazole (B1206591) and its derivatives is often performed using hybrid functionals, such as B3LYP, in conjunction with a suitable basis set. mdpi.com These calculations typically reveal that the two imidazole (B134444) rings are not coplanar in the ground state, exhibiting a dihedral angle that minimizes steric hindrance. The introduction of the 2-hydroxyethyl substituent at one of the nitrogen atoms is expected to have a minor influence on the core biimidazole structure but can introduce additional conformational flexibility.
A representative set of optimized geometrical parameters for the core 2,2'-biimidazole scaffold, based on DFT calculations of similar compounds, is presented below. mdpi.com
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C2-C2' | 1.47 |
| N1-C2 | 1.38 |
| C2-N3 | 1.32 |
| N1-C5 | 1.38 |
| C4-C5 | 1.35 |
| N3-C4 | 1.39 |
| N1-C2-N3 | 110.5 |
| C2-N3-C4 | 107.0 |
| N3-C4-C5 | 110.0 |
| C4-C5-N1 | 105.5 |
| C5-N1-C2 | 107.0 |
This table presents representative optimized geometrical parameters for the 2,2'-biimidazole core based on DFT calculations of structurally related compounds. The actual values for this compound may vary.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To investigate the electronic transitions and excited-state properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netbenasque.orgbenasque.org TD-DFT calculations provide valuable information about vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π* or n-π*).
For 2,2'-biimidazole derivatives, TD-DFT studies have shown that the lowest energy electronic transitions are typically of π-π* character, localized on the biimidazole core. researchgate.net The presence of the hydroxyl group in the substituent may introduce the possibility of n-π* transitions, although these are often weaker. The calculated absorption spectra from TD-DFT generally show good agreement with experimental UV-Vis spectra. icm.edu.pl
The following table provides a hypothetical representation of TD-DFT calculation results for the low-lying excited states of this compound, based on findings for analogous compounds. researchgate.netnih.gov
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 3.85 | 322 | 0.25 | HOMO -> LUMO (π-π) |
| S2 | 4.20 | 295 | 0.10 | HOMO-1 -> LUMO (π-π) |
| S3 | 4.55 | 272 | 0.05 | HOMO -> LUMO+1 (π-π*) |
This table presents a representative set of TD-DFT results for this compound, extrapolated from data on similar biimidazole derivatives. The actual values may differ.
Selection of Appropriate Basis Sets and Exchange-Correlation Functionals
The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation (XC) functional. For molecules containing heterocyclic rings like 2,2'-biimidazole, a variety of basis sets and functionals have been tested.
Commonly used XC functionals include the hybrid functional B3LYP, which combines the Becke, three-parameter, Lee-Yang-Parr functional, and has been shown to provide a good balance between accuracy and computational cost for many organic molecules. mdpi.commdpi.com Other functionals such as PBE0 and CAM-B3LYP are also employed, particularly for TD-DFT calculations where charge-transfer excitations can be important. nih.gov
The choice of basis set typically involves Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p), or correlation-consistent basis sets like cc-pVDZ and aug-cc-pVTZ. The inclusion of polarization (d,p) and diffuse (+) functions is generally recommended to accurately describe the electronic distribution, especially for the anionic and excited states. icm.edu.plkbhgroup.in
Molecular Interactions and Reactivity Descriptors
Beyond the ground and excited state properties, computational chemistry offers powerful tools to predict the reactivity of this compound and its interactions with other chemical species.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, provide insights into the molecule's kinetic stability, chemical reactivity, and electronic transport properties. irjweb.com
For 2,2'-biimidazole and its derivatives, the HOMO is typically a π-orbital delocalized over the two imidazole rings, while the LUMO is a π*-orbital, also delocalized across the core. A smaller HOMO-LUMO gap generally implies higher reactivity. The substituent at the N1 position can modulate these orbital energies. The ethanol (B145695) group, being a weak electron-donating group, is expected to slightly raise the HOMO energy level.
A representative FMO analysis for this compound, based on data from related imidazole compounds, is shown below. researchgate.netresearchgate.net
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
This table presents representative FMO energies for this compound based on calculations of similar imidazole derivatives. The actual values will depend on the specific computational method and basis set used.
Electrostatic Potential (MESP) Mapping
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface, with different colors representing regions of varying electrostatic potential.
For this compound, the MESP map would be expected to show regions of negative potential (typically colored red) around the nitrogen atoms of the imidazole rings, indicating their nucleophilic character and propensity to act as proton acceptors or coordinate to metal ions. The hydrogen atom of the hydroxyl group and the N-H proton of the second imidazole ring would exhibit positive potential (typically colored blue), highlighting their electrophilic character and ability to act as hydrogen bond donors.
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into flexibility, conformational changes, and interactions with the environment, such as solvents or biological macromolecules.
For this molecule, the critical rotations would be:
Rotation around the N-C bond connecting the ethanol group to the imidazole ring.
Rotation around the C-C bond within the ethanol side chain.
Rotation around the C-C bond linking the two imidazole rings.
PES scan studies on similar structures, such as ±1-(1H-Benzoimidazol-2-yl) ethanol, have been performed by rotating key torsion angles in steps to find the global energy minimum, which corresponds to the most stable conformer. researchgate.neticm.edu.pl A similar approach for this compound would map out the energy landscape, revealing the relative energies of different conformers and the energy barriers for interconversion. This information is crucial for understanding how the molecule's shape adapts to different environments, such as a solvent or a receptor binding site.
The 2,2'-biimidazole moiety is a well-known and versatile chelating ligand for a wide range of metal ions. acs.orgacs.org MD simulations are an invaluable tool for studying the dynamics of the resulting metal complexes. These simulations can reveal:
Coordination Stability: The strength and lability of the metal-nitrogen bonds can be assessed over the course of a simulation.
Complex Flexibility: The simulation would show how the ligand framework and the ethanol side arm move and flex while coordinated to the metal center.
Role of the Ethanol Arm: The hydroxyl group of the ethanol side chain could potentially engage in secondary interactions, either by coordinating directly to the metal ion, forming a hydrogen bond with a co-ligand, or interacting with solvent molecules.
Influence on Spin State: The ligand's conformation and steric properties can influence the spin state of transition metal ions, which in turn affects the reactivity and magnetic properties of the complex. mdpi.com MD simulations can help explore the structural dynamics that favor a particular spin state.
| Simulation Focus | Key Insights Gained |
|---|---|
| Conformational Sampling | Identifies dominant conformers and flexibility around rotatable bonds. researchgate.neticm.edu.pl |
| Ligand-Metal Complex | Assesses the stability of coordination bonds and the overall geometry of the complex. acs.org |
| Solvation Effects | Analyzes the structure and dynamics of solvent molecules around the solute, including hydrogen bonding patterns. nih.gov |
| Binding Free Energy | Estimates the affinity of the ligand for a metal ion or a protein binding site using methods like MM-GBSA. unimi.it |
Electronic Structure and Bonding Analysis
Understanding the distribution of electrons in orbitals and bonds provides fundamental insight into a molecule's stability and chemical nature.
Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction into a simple, intuitive Lewis structure picture of localized bonds and lone pairs. uni-muenchen.defaccts.de This method provides quantitative details on bonding, charge distribution, and stabilizing intramolecular interactions.
For this compound, an NBO analysis would provide:
Hybridization and Bond Composition: It would detail the spx hybridization of each atom and the composition of each bond (e.g., a polar σ(C-O) bond). uni-muenchen.de
Natural Atomic Charges: NBO provides a robust calculation of the partial charge on each atom, identifying the electrostatic potential of the molecule.
Donor-Acceptor Interactions: A key output is the analysis of interactions between filled (donor) NBOs (like lone pairs or bonds) and empty (acceptor) NBOs (like anti-bonding orbitals). The stabilization energy (E(2)) associated with these interactions quantifies the delocalization of electron density, which is crucial for molecular stability. nih.gov Significant interactions would be expected between the nitrogen and oxygen lone pairs (donors) and the π* anti-bonding orbitals of the imidazole rings (acceptors), indicating hyperconjugation.
| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Stabilization Energy E(2) (kcal/mol) | Significance |
|---|---|---|---|---|
| LP(N) | π(C=C) | n → π | High | Indicates electron delocalization from nitrogen lone pair into the aromatic system, enhancing stability. |
| LP(O) | σ(C-C) | n → σ | Moderate | Hyperconjugative interaction involving the oxygen of the ethanol group. |
| π(C=C) | π(C=N) | π → π | High | Represents π-conjugation across the biimidazole ring system. |
| LP(N) | σ(O-H) | n → σ | Moderate-High | Confirms the intramolecular hydrogen bond if the geometry is favorable. nih.gov |
Note: The E(2) values in the table are qualitative representations of expected interactions based on principles of NBO analysis. Actual values require specific DFT calculations.
Charge Distribution and Bond Order Calculations
The distribution of electrons within a molecule is fundamental to its reactivity and intermolecular interactions. Methods like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are standard for these calculations. uni-muenchen.deuni-muenchen.de NBO analysis provides information on atomic charges and the nature of chemical bonds, including bond order, which indicates the number of chemical bonds between two atoms. uni-muenchen.de An MEP map visualizes the electrostatic potential on the electron density surface, highlighting regions susceptible to electrophilic or nucleophilic attack. uni-muenchen.de While the methodologies for these calculations are well-established, specific data, such as tables of atomic charges or calculated bond orders for this compound, are absent from the reviewed literature.
Prediction and Validation of Spectroscopic Data
Computational methods are frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR), infrared (IR), and UV-visible spectra. These theoretical predictions are then compared with experimental data for validation, providing confidence in the calculated molecular structure. mdpi.comicm.edu.pl The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. mdpi.com Although studies on related benzimidazole (B57391) and other imidazole derivatives have successfully used these predictive methods to correlate theoretical and experimental spectra, a similar analysis for this compound has not been reported. mdpi.comicm.edu.pl Consequently, no data tables comparing predicted and experimental spectroscopic values for this compound are available.
Computational Thermodynamics and Reaction Energetics
Computational thermodynamics allows for the calculation of key energetic properties of a molecule, such as its heat of formation, enthalpy, entropy, and Gibbs free energy. ubbcluj.ro These parameters are crucial for understanding the stability of a compound and the energetics of chemical reactions it may undergo. Reaction energetics studies can computationally model reaction pathways, determining activation energies and reaction enthalpies to predict the feasibility and outcome of a chemical transformation. While general principles of computational thermodynamics and reaction energetics are extensively documented, specific calculated values for this compound are not present in the scientific literature. ubbcluj.roscielo.br
Vii. Supramolecular Chemistry and Materials Science Applications
Principles of Self-Assembly and Non-Covalent Interactions
Self-assembly is the autonomous organization of molecules into ordered structures, a process governed by a suite of relatively weak and reversible non-covalent interactions. rsc.orgnih.gov These interactions, though individually modest in strength, collectively dictate the three-dimensional architecture and properties of the resulting supramolecular entity. Key interactions driving these processes include hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. rsc.orgnih.gov
In the context of molecules like 2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol, the process of crystal engineering leverages these predictable interactions to construct functional crystalline materials. rsc.orgmdpi.com The imidazole (B134444) rings provide a rich landscape for both hydrogen bonding and π-π stacking, while the ethanol (B145695) group introduces additional hydrogen bonding capability and conformational flexibility. The strategic design of such molecules allows for the programmed assembly of materials with desired topologies and functions, from porous frameworks to conductive networks. rsc.orgrsc.org The ability to control these non-covalent forces is fundamental to the development of novel functional materials. rsc.orgnih.gov
Role of this compound in Supramolecular Systems
The structure of this compound is uniquely suited for creating intricate supramolecular architectures. The biimidazole unit provides multiple nitrogen atoms that can act as hydrogen bond acceptors, while the N-H group on the second imidazole ring and the hydroxyl (-OH) group of the ethanol substituent serve as hydrogen bond donors. This multiplicity of interaction sites allows for the formation of robust and highly directional networks.
Hydrogen bonds are the primary directional forces in the self-assembly of imidazole-containing compounds. In structures closely related to this compound, such as 2,2'-biimidazolium salts, extensive hydrogen bonding networks are observed. For instance, the crystal structure of 2-(2-1H-imidazolyl)-1H-imidazolium chloride monohydrate reveals a supramolecular assembly where a chloride ion is linked to the biimidazolium cation through N–H⋯Cl⁻ hydrogen bonds. rsc.orgresearchgate.net The remaining N-H groups then connect to adjacent units, forming dimeric structures that further assemble into a 2D array via C–H⋯Cl⁻ interactions. rsc.orgresearchgate.net
The ethanol group on this compound adds another dimension to its hydrogen-bonding potential. The hydroxyl group can act as both a hydrogen bond donor (O-H) and acceptor (O:). This is seen in related systems where alcohol-water interactions are crucial for forming stable hydrate (B1144303) structures. nih.gov In cobalt coordination polymers, ethanol molecules can be directly involved in the crystal packing, forming O-H⋯O hydrogen bonds that link different parts of the structure. nih.gov The interplay between the strong N-H⋯N/O and the versatile O-H⋯N/O hydrogen bonds allows for the creation of complex, three-dimensional networks. rsc.orgmdpi.com
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Related Systems | Reference |
| N-H···O | Imidazole N-H | Carbonyl O | - | Links cations and anions, forming sheets | aimspress.com |
| O-H···N | Hydroxyl O-H | Imidazole N | - | Connects molecules into 2D networks | evitachem.com |
| N-H···Cl | Imidazole N-H | Chloride Ion | 3.10 - 3.29 | Stabilizes crystal structures of biimidazole salts | encyclopedia.pub |
| O-H···O | Hydroxyl O-H | Water/Hydroxyl O | - | Forms chains and links layers | mdpi.comaimspress.com |
| C-H···O | Imidazole C-H | Carbonyl O | - | Reinforces 3D structure | aimspress.com |
The aromatic imidazole rings of this compound are capable of engaging in π-π stacking interactions, which are crucial for stabilizing supramolecular assemblies. researchgate.net These interactions occur when the electron-rich π-systems of adjacent rings overlap. In the crystal structures of related imidazole and benzimidazole (B57391) derivatives, molecules are often connected through intermolecular π-π stacking. google.com
Integration into Functional Materials
While direct, detailed research on the application of this compound in the following areas is not extensively documented in the searched literature, its structural characteristics make it a promising candidate. Its potential can be inferred from studies on analogous compounds with similar functional groups.
The compound this compound is a prime candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs) for gas separation. nih.govresearchgate.net MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The choice of organic linker is critical in determining the pore size, shape, and chemical environment of the framework, which in turn governs its gas adsorption and separation properties. rsc.org
Imidazole- and triazole-based ligands are frequently used in MOFs designed for CO₂ capture and separation. google.commdpi.com The nitrogen atoms in the imidazole rings can act as strong binding sites for acidic gases like CO₂. For instance, MOFs constructed from benzimidazole-based linkers have shown excellent CO₂ adsorption capacity and high CO₂/N₂ selectivity. mdpi.com The hydroxyl group of the ethanol substituent could further enhance selectivity by providing additional hydrogen bonding sites within the pores. Although specific data for MOFs using this compound is not available, the performance of related materials provides a benchmark.
| MOF Material | Organic Linker | Gas Separation Application | Key Performance Metric | Reference |
| TIBM-Cu | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | CO₂/N₂ Separation | CO₂ Adsorption: 3.60 mmol/g; Selectivity: 53 | mdpi.com |
| Cd-btbpa | 4,4'-bis(1H-1,2,4-triazole-1-yl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid | CO₂/CH₄ Separation | IAST Selectivity: ~3905 | nih.gov |
| SIFSIX-21-Ni | 4-(3,5-dimethyl-1H-pyrazol-4-yl)pyridine | C₂H₂/CO₂ Separation | Selectivity: 27.7; Capacity: 4 mmol/g | mdpi.com |
| [Ni(L¹)(BPDC)] | 1,3,5-tris((1H-imidazol-1-yl)methyl)benzene | CO₂ Adsorption | 42.5 cm³/g at 273 K | worktribe.com |
In the field of energy storage, imidazole derivatives and ethanol are explored for various applications, particularly in improving battery performance and safety. encyclopedia.pubmdpi.com While no studies were found that specifically use this compound as an electrode material or electrolyte component, its functional groups suggest potential roles.
Furthermore, ethanol has been studied as an electrolyte additive in zinc-air flow batteries, where it helps to suppress the passivation of the zinc anode, leading to a significant enhancement in discharge capacity and specific energy. nih.gov The addition of 10% v/v ethanol to the electrolyte resulted in a 30% increase in discharge capacity. nih.gov The dual functionality of this compound, combining the stabilizing effects of the imidazole core with the electrochemical benefits of the ethanol group, makes it a molecule of interest for future research in advanced battery electrolytes.
Photosensitive and Fluorescent Materials
The compound this compound, featuring a 2,2'-biimidazole (B1206591) core functionalized with a hydroxyethyl (B10761427) group, is a molecule with significant potential in the development of photosensitive and fluorescent materials. The inherent photophysical properties of the biimidazole system, combined with the tunability afforded by the substituent, make it an attractive building block for various applications. This section explores the research findings related to its role and potential in photosensitive and fluorescent materials, drawing insights from studies on structurally related biimidazole and imidazole derivatives.
The fluorescence of materials incorporating the 2,2'-biimidazole scaffold often originates from the π-conjugated system of the biimidazole moiety itself. The electronic transitions within this core are responsible for the absorption and emission of light. The ethanol substituent, while not part of the primary chromophore, can influence the photophysical properties through its electron-donating nature and its ability to participate in hydrogen bonding. These interactions can affect the energy levels of the molecular orbitals, leading to shifts in the excitation and emission wavelengths, as well as influencing the quantum yield of fluorescence.
Coordination of the biimidazole nitrogen atoms to metal ions is a common strategy to modulate the fluorescent properties of these ligands. The formation of metal-organic frameworks (MOFs) and coordination polymers can lead to enhanced or quenched fluorescence, providing a mechanism for sensing applications. In such systems, the fluorescence can be influenced by factors like ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and the rigidity of the resulting structure.
Research on related imidazole-based ligands has demonstrated their utility in creating luminescent sensors. For instance, coordination polymers containing imidazole derivatives have been shown to exhibit selective and sensitive detection of various metal ions and small molecules through changes in their fluorescence intensity. rsc.orgrsc.orgnih.govresearchgate.net The quenching or enhancement of fluorescence upon interaction with an analyte is a key principle in the design of these sensors.
While direct studies on the photosensitive and fluorescent properties of this compound are not extensively reported in the reviewed literature, the behavior of analogous systems provides a strong basis for its potential applications. The fundamental principles of fluorescence in biimidazole systems, coupled with the demonstrated success of related compounds in sensing, suggest that this compound is a promising candidate for the development of novel photosensitive and fluorescent materials. Further research into its specific photophysical characteristics and its performance in various material formulations is warranted.
Interactive Data Table: Photophysical Properties of Related Imidazole-Based Fluorescent Materials
The following table summarizes the photophysical data for several fluorescent materials based on imidazole and biimidazole derivatives, which can provide insights into the expected properties of materials derived from this compound.
| Compound/Material | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Application/Key Finding |
| Eu-Coordination Polymer rsc.org | 375 or 400 | Not Specified | Not Specified | Luminescent sensing of emodin (B1671224) and various ions (Fe³⁺, Ag⁺, Cr₂O₇²⁻/CrO₄²⁻, MnO₄⁻). rsc.org |
| Cd(II)-based Coordination Polymer rsc.org | 360 | 461 | Not Specified | Selective and sensitive turn-off luminescent sensor for tetracycline. rsc.org |
| Zn(II)-based MOF rsc.org | Not Specified | Not Specified | Not Specified | Fast detection of Hg²⁺, Cr(VI), and antibiotics. rsc.org |
| Lanthanide(III) Coordination Polymers mdpi.com | f-f transition | Not Specified | 1-4 | Luminescence based on f-f transitions. mdpi.com |
| Imidazole-Based MOF (HBU-168) acs.org | Not Specified | Not Specified | 52.51 | "On1–Off–On2" fluorescence-based detection of picric acid. acs.org |
| 2,2′-Biimidazole-Based Conjugated Polymers researchgate.net | Not Specified | Not Specified | Not Specified | Fluorescence quenched by Cu²⁺, enabling "turn on" sensing of pyrophosphate. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
